molecular formula C14H10BrN B074509 9-(Bromomethyl)acridine CAS No. 1556-34-9

9-(Bromomethyl)acridine

Cat. No.: B074509
CAS No.: 1556-34-9
M. Wt: 272.14 g/mol
InChI Key: MZFYKBHQWLWIBI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

9-(Bromomethyl)acridine is primarily used as a HPLC derivatizing agent for fluorescent labeling of carboxylic acids . This suggests that its primary targets are carboxylic acid groups present in various biochemical compounds.

Mode of Action

The compound interacts with its targets (carboxylic acids) through a process known as derivatization , which involves the formation of a covalent bond between the this compound and the carboxylic acid. This results in the formation of a fluorescent derivative that can be detected using high-performance liquid chromatography (HPLC) .

Pharmacokinetics

Its solubility in methanol suggests that it may have good bioavailability when administered in a suitable solvent.

Result of Action

The primary result of the action of this compound is the formation of a fluorescent derivative when it reacts with carboxylic acids. This derivative can be detected using HPLC, allowing for the identification and quantification of carboxylic acids in a sample .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is sensitive to moisture , suggesting that it should be stored and used under dry conditions to maintain its efficacy. Additionally, it is recommended to store this compound under inert gas , indicating that it may be sensitive to oxidation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 9-(Bromomethyl)acridine typically involves the bromination of 9-methylacridine. One common method includes mixing 9-methylacridine with tetrachloroethylene at room temperature, followed by the addition of N-bromosuccinimide and benzoyl peroxide. The mixture is stirred and heated to 40°C for one hour to complete the reaction .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar bromination procedures under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 9-(Bromomethyl)acridine primarily undergoes substitution reactions due to the presence of the bromomethyl group. It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. These reactions typically occur in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

    Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reaction with sodium azide would yield 9-(azidomethyl)acridine.

Comparison with Similar Compounds

  • 4,5-Bis(bromomethyl)acridine
  • 1,8-Bis(bromomethyl)acridine
  • 2,7-Bis(bromomethyl)acridine
  • 2-(Bromomethyl)-7-methylacridine
  • 2,7-Dimethylacridine

Comparison: 9-(Bromomethyl)acridine is unique due to its specific substitution pattern, which influences its reactivity and interaction with DNA. Compared to other bis(bromomethyl)acridines, it exhibits distinct intercalation and crosslinking activities, making it a valuable compound for studying DNA interactions and developing anticancer agents .

Properties

IUPAC Name

9-(bromomethyl)acridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZFYKBHQWLWIBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10165917
Record name 9-Bromomethylacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10165917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1556-34-9
Record name 9-Bromomethylacridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001556349
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Bromomethylacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10165917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-(Bromomethyl)acridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 9-methylacridine (1.93 g, 10 mmol) in dichloromethane (100 mL) was added NBS (1.78 g, 10 mmol) portion-wise in an ice-water bath. After complete addition, the solution mixture was warmed to room temperature and stirred overnight. The resulting solution was washed with water and brine. The organic phase was dried over anhydrous sodium sulfate and the solvent was removed. The residue was purified by silica gel chromatography using ethyl acetate and petroleum ether (EA:PE=1:5) as eluent to afford 10 (2.08 g) in 77% yield. 1H NMR (400 MHz, CDCl3) δ 8.27 (d, J=8.8 Hz, 4H), 7.81 (t, J=8.0 Hz, 2H), 7.68 (t, J=8.0 Hz, 2H), 5.42 (s, 2H). 13C NMR (400 MHz, CDCl3) δ 148.9, 138.7, 130.5, 130.1, 126.8, 123.8, 123.4, 23.1. MS (FAB) m/z Calcd for C14H10BrN 272.1. Found 2722. [M]+.
Quantity
1.93 g
Type
reactant
Reaction Step One
Name
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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